Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy-
Description
The compound "Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy-" is a benzamide derivative featuring a benzothiazole scaffold substituted with chlorine atoms at positions 4 and 7, and a methoxy group at the para-position of the benzamide ring. Benzothiazoles are heterocyclic aromatic compounds known for their chemical stability and diverse pharmacological applications, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-8(3-5-9)14(20)19-15-18-12-10(16)6-7-11(17)13(12)22-15/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRQIUMYEPJKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219203 | |
| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-75-2 | |
| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912761-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Therapeutic Applications
1.1 Cardiovascular Health
The compound exhibits significant cardiovascular benefits. It has been identified as a potent agent for treating hypertension and angina pectoris due to its smooth muscle relaxing properties. Studies indicate that it functions similarly to calcium antagonists by inducing vasodilation in coronary and peripheral arteries, which is crucial for managing circulatory disorders . Its ability to suppress vascular contraction caused by various agonists makes it a candidate for long-term management of cardiovascular diseases.
1.2 Anti-Asthma Properties
Research has demonstrated that this benzamide derivative possesses anti-asthmatic effects. It has shown efficacy in inhibiting bronchoconstriction induced by histamine and acetylcholine in experimental models . This suggests potential use in therapeutic strategies for asthma management, providing an alternative to conventional treatments.
1.3 Anti-Tubercular Activity
Recent studies have highlighted the compound's role in combating tuberculosis (TB). The benzothiazole moiety is known for its anti-tubercular properties, with various derivatives exhibiting improved activity against Mycobacterium tuberculosis. In vitro studies have shown that certain benzothiazole derivatives outperform standard anti-TB drugs in terms of inhibitory concentration . The synthesis of these derivatives often involves innovative methods such as microwave-assisted reactions and one-pot multicomponent reactions to enhance bioavailability and efficacy.
Synthesis Pathways
The synthesis of N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- typically involves several key steps:
- Formation of Benzothiazole Derivatives : Initial reactions often include the condensation of substituted anilines with thioketones or thioamides.
- Introduction of Functional Groups : Subsequent steps may involve halogenation or methoxylation to achieve the desired structure.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the benzamide moiety with the benzothiazole core.
These synthetic routes not only yield high-purity compounds but also allow for structural modifications that can enhance biological activity .
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Tuberculosis
In a recent study, novel benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of established treatments like isoniazid (INH). The binding affinity studies indicated strong interactions with target proteins involved in bacterial metabolism, suggesting a promising avenue for drug development against resistant strains of TB .
Mechanism of Action
The mechanism of action of Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares "Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy-" with related benzamide and benzothiazole derivatives from the evidence:
Key Observations:
- Substituent Effects: The target compound’s dichloro-benzothiazolyl group contrasts with the imidazole-dicyano cores in compounds.
- Melting Points: Chloro-substituted analogs (e.g., 4b, MP 271–273°C) exhibit higher melting points than methoxy-substituted derivatives (e.g., 4e, MP 262–265°C), suggesting stronger intermolecular forces in halogenated compounds. The target’s dichloro substitution may further elevate its melting point .
- Benzothiazole vs. Benzoxazole: Benzothiazoles (as in the target) generally exhibit greater metabolic stability than benzoxazoles due to sulfur’s lower electronegativity compared to oxygen, which could enhance bioavailability .
Biological Activity
Benzamide derivatives, particularly those containing benzothiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties.
Chemical Structure and Properties
The chemical structure of Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- can be represented as follows:
This compound features a benzothiazole ring that is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against several pathogenic bacteria.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- | 6.25 | Staphylococcus aureus |
| N-(6-thiocyanatobenzothiazole) | 3.12 | Escherichia coli |
| N-(5-pyrimidin-5-yl-7-pyridie-2-yl) | 0.03 | Staphylococcus aureus |
These findings suggest that the compound displays potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, benzothiazole derivatives have shown antifungal activities. For instance, compounds derived from benzothiazole have been tested against Candida species and demonstrated significant inhibition.
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- | 12.5 | Candida albicans |
| N-(6-thiocyanatobenzothiazole) | 6.25 | Aspergillus niger |
These results indicate the potential of this compound in treating fungal infections .
Antitumor Activity
The antitumor potential of Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- has also been investigated. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Table 3: Antitumor Activity Against Cancer Cell Lines
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 72.0 | 88.0 |
| OVCAR-4 (Ovarian cancer) | 25.9 | 80.0 | 90.0 |
These data illustrate the broad-spectrum antitumor activity of the compound and its selective action against specific cancer types .
The mechanism by which Benzamide, N-(4,7-dichloro-2-benzothiazolyl)-4-methoxy- exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with bacterial growth and tumor proliferation. For example, docking studies have indicated strong binding affinities to bacterial DNA gyrase and topoisomerase IV .
Case Studies
Several case studies have highlighted the clinical relevance of benzothiazole derivatives in treating infections and tumors:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant Staphylococcus infections showed a significant reduction in bacterial load after treatment with a benzothiazole derivative.
- Case Study on Antitumor Activity : Patients with advanced ovarian cancer who received treatment with a benzothiazole-based regimen exhibited improved survival rates compared to those receiving standard chemotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
